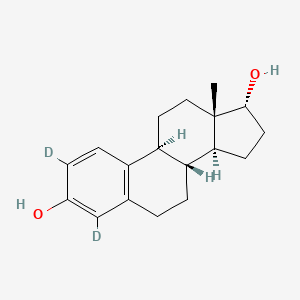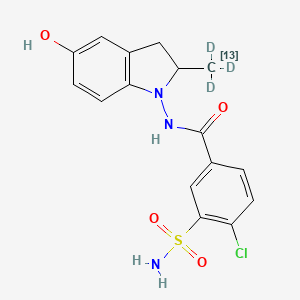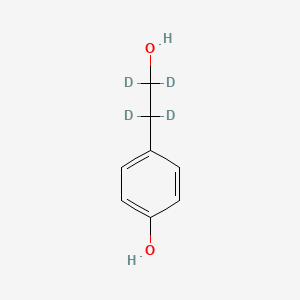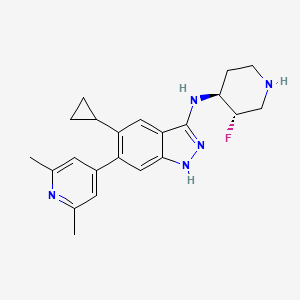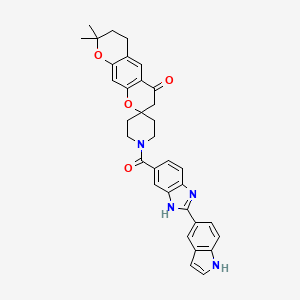
Acc1/2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acc1/2-IN-1 is a dual inhibitor of acetyl-CoA carboxylase 1 (ACC1) and acetyl-CoA carboxylase 2 (ACC2). These enzymes play a crucial role in fatty acid metabolism by catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a key intermediate in fatty acid biosynthesis . The inhibition of ACC1 and ACC2 has been explored for therapeutic applications, particularly in the treatment of metabolic diseases and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acc1/2-IN-1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general methods for synthesizing similar inhibitors involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include steps such as purification, crystallization, and quality control to meet regulatory standards. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Acc1/2-IN-1 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a tool compound to study fatty acid metabolism and enzyme inhibition.
Biology: Investigated for its effects on cellular metabolism and signaling pathways.
Mechanism of Action
Acc1/2-IN-1 exerts its effects by inhibiting the activity of ACC1 and ACC2. These enzymes are involved in the conversion of acetyl-CoA to malonyl-CoA, a key step in fatty acid biosynthesis. By inhibiting this process, this compound reduces the production of fatty acids, which can impact cellular metabolism and energy balance. The inhibition of ACC1 and ACC2 also affects the regulation of carnitine palmitoyltransferase 1 (CPT1), which is involved in fatty acid oxidation .
Comparison with Similar Compounds
Similar Compounds
Firsocostat (GS-0976): Another dual inhibitor of ACC1 and ACC2, explored for its potential in treating NASH and other metabolic disorders.
TOFA: An inhibitor of ACC that has been used in research to study fatty acid metabolism.
Uniqueness
Acc1/2-IN-1 is unique in its dual inhibition of both ACC1 and ACC2, which allows for a more comprehensive modulation of fatty acid metabolism compared to inhibitors that target only one of these enzymes. This dual inhibition can lead to more pronounced effects on cellular metabolism and has potential therapeutic advantages .
Properties
Molecular Formula |
C34H32N4O4 |
|---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
1'-[2-(1H-indol-5-yl)-3H-benzimidazole-5-carbonyl]-8,8-dimethylspiro[6,7-dihydro-3H-pyrano[3,2-g]chromene-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C34H32N4O4/c1-33(2)9-7-21-16-24-28(39)19-34(42-30(24)18-29(21)41-33)10-13-38(14-11-34)32(40)23-4-6-26-27(17-23)37-31(36-26)22-3-5-25-20(15-22)8-12-35-25/h3-6,8,12,15-18,35H,7,9-11,13-14,19H2,1-2H3,(H,36,37) |
InChI Key |
OZXVVQYXAMBGPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=CC3=C(C=C2O1)OC4(CCN(CC4)C(=O)C5=CC6=C(C=C5)N=C(N6)C7=CC8=C(C=C7)NC=C8)CC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


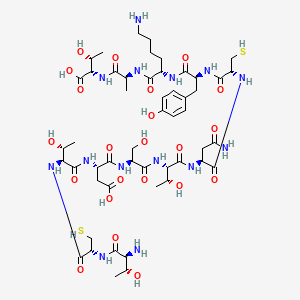
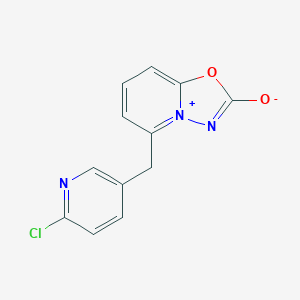



![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12413402.png)
